molecular formula C16H25N3O2 B3170868 Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 946386-09-0

Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B3170868
CAS No.: 946386-09-0
M. Wt: 291.39 g/mol
InChI Key: QHKLWSXPWFRVRQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate is a diazepane derivative featuring a tert-butyl carbamate group at the 1-position and a 3-methylpyridin-2-yl substituent at the 4-position of the seven-membered diazepane ring. The tert-butyl group serves as a protecting group for the amine, enhancing stability during synthesis, while the pyridine moiety may contribute to bioactivity through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-13-7-5-8-17-14(13)18-9-6-10-19(12-11-18)15(20)21-16(2,3)4/h5,7-8H,6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKLWSXPWFRVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS No. 946386-09-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16H25N3O2
  • Molecular Weight : 291.39 g/mol
  • InChI Key : QHKLWSXPWFRVRQ-UHFFFAOYSA-N
  • Structural Characteristics : The compound features a diazepane ring with a tert-butyl ester and a 3-methylpyridine substituent, which may contribute to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyridine-based compounds have shown potent activity against Mycobacterium tuberculosis (MTB) with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity.

Neuroprotective Effects

The neuroprotective potential of diazepane derivatives has been explored extensively. For example, certain analogs have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially providing cognitive benefits.

Anti-inflammatory Properties

Compounds with similar structures have also been reported to exhibit anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in neuroinflammatory processes . The potential for this compound to influence these pathways warrants further investigation.

Synthesis and Evaluation

A study focused on the synthesis of pyridine-containing diazepanes highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were evaluated for their efficacy against various bacterial strains and showed promising results . While specific evaluations for this compound were not detailed, the methodologies employed could be adapted for future studies on this compound.

Comparative Biological Activity Table

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAntimicrobialTBD
Similar Pyridine-DerivativeAChE InhibitionIC50 = 0.17 μM
Related Diazepane CompoundAnti-TB ActivityMIC = 1.56 μg/mL

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 3-methylpyridin-2-yl C₁₆H₂₃N₃O₂ Not provided Not provided Methyl group enhances lipophilicity; pyridine enables π interactions .
tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate 3-hydroxyphenyl C₁₆H₂₂N₂O₃ 290.36 886851-68-9 Hydroxyl group increases polarity; acute toxicity (H302, H312, H332) .
tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate 3-hydroxypropyl C₁₃H₂₆N₂O₃ 258.36 769157-30-4 Aliphatic chain improves solubility; lower molecular weight .
tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate 3-cyano-6-pyrazinyl-pyridin-2-yl C₂₀H₂₃N₇O₂ 380.44 Not provided Cyano and pyrazinyl groups enhance electron-withdrawing effects .
tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate 5-cyanopyridin-2-yl C₁₆H₂₁N₅O₂ 315.37 683274-60-4 Cyano group modifies electronic profile; potential for nucleophilic attack .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate?

  • The compound is typically synthesized via sequential functionalization of the diazepane core. A representative procedure involves:

Acylation : Reacting tert-butyl 1,4-diazepane-1-carboxylate with 3-methylpyridine-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .

Deprotection : Removing the tert-butoxycarbonyl (Boc) group using HCl in dioxane or methanol .

  • Key reagents : DCM, TEA, acyl chloride derivatives, and acidic deprotection agents.
  • Yield optimization : Lower yields (e.g., 38–76%) are common due to competing side reactions; purification via flash chromatography is critical .

Q. How is structural confirmation performed for this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Assign peaks for the diazepane ring protons (δ 3.4–4.1 ppm), tert-butyl group (δ 1.4 ppm), and pyridine aromatic protons (δ 7.0–8.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from the diazepane and pyridine moieties .
    • Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight ([M+H]+ expected ~322.2) and detects impurities .

Q. What safety precautions are necessary during handling?

  • Hazard classification : Acute toxicity (oral, dermal, inhalation; GHS Category 4) .
  • Mitigation : Use fume hoods, wear nitrile gloves, and avoid skin contact. Store in a dry, ventilated area away from oxidizers .

Advanced Research Questions

Q. How can conflicting NMR data from analogous compounds be resolved?

  • Case study : In tert-butyl 4-(5-chloronicotinoyl)-1,4-diazepane-1-carboxylate, LC-MS ([M+H]+ = 340.17) and 1H NMR (pyridine protons at δ 8.5–9.0 ppm) confirm regioselective acylation .
  • Troubleshooting : Use deuterated solvents (e.g., DMSO-d6) to minimize solvent shifts. For ambiguous peaks, compare with computed NMR spectra (DFT methods) .

Q. What strategies improve yield in reductive amination steps for diazepane derivatives?

  • Example : For tert-butyl 4-(2-methoxyphenyl)-1,4-diazepane-1-carboxylate:

  • Catalyst optimization : Pd2(dba)3 with (±)-BINAP enhances coupling efficiency .
  • Temperature control : Heating to 110°C in degassed xylene minimizes side reactions .
    • Yield challenges : Low yields (e.g., 38%) may stem from steric hindrance; iterative solvent screening (e.g., MeOH vs. DMF) is recommended .

Q. How do computational methods (e.g., DFT, molecular docking) inform SAR for this compound?

  • Lipophilicity : Clog P calculations predict membrane permeability (e.g., tert-butyl derivatives have Clog P ~2.5) .
  • Docking studies : Pyridine-substituted diazepanes show affinity for dopamine D3 receptors due to π-π stacking with aromatic residues .

Methodological Recommendations

  • Crystallography : Use SHELX programs (e.g., SHELXL) for X-ray structure refinement, particularly for resolving hydrogen-bonding networks in diazepane derivatives .
  • Contradiction Analysis : Cross-validate spectral data with synthetic intermediates (e.g., tert-butyl 1,4-diazepane-1-carboxylate) to identify impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate

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